N-(4-chloro-3-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide
Description
N-(4-Chloro-3-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide is a synthetic acetamide derivative characterized by a 4-chloro-3-nitrophenyl group linked via an acetamide bridge to a 4-methylpiperazine moiety. This structure combines electron-withdrawing substituents (chloro, nitro) with a basic piperazine group, making it a candidate for diverse pharmacological applications, including anticonvulsant or receptor-targeted therapies. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in structurally related compounds . Below, we compare this compound with analogs to elucidate structural, synthetic, and functional distinctions.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4O3/c1-16-4-6-17(7-5-16)9-13(19)15-10-2-3-11(14)12(8-10)18(20)21/h2-3,8H,4-7,9H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRLKSUEECFISB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide typically involves the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce a nitro group at the meta position, forming 4-chloro-3-nitroaniline.
Acylation: The nitroaniline derivative is then acylated with chloroacetyl chloride to form N-(4-chloro-3-nitrophenyl)-2-chloroacetamide.
Substitution: Finally, the chloroacetamide is reacted with 4-methylpiperazine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydroxide, ethanol, various nucleophiles.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water.
Major Products Formed
Reduction: N-(4-amino-3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-3-nitroaniline and 4-methylpiperazine.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of derivatives related to N-(4-chloro-3-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide. Specifically, compounds with similar structural motifs have demonstrated significant activity against various pathogens.
Key Findings:
- In vitro evaluations showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- The ability to inhibit biofilm formation was also noted, which is crucial for combating persistent infections .
Anticancer Potential
The compound's structure suggests potential anticancer activity, particularly through mechanisms involving the inhibition of specific cellular pathways.
Research Insights:
- Mannich bases derived from similar piperazine structures have been reported to exhibit cytotoxic effects against various cancer cell lines, including murine L1210 and human Molt 4/C8 cells .
- Studies indicated that compounds with a 4-methylpiperazine moiety showed enhanced potency compared to other piperazine derivatives, suggesting a structure-activity relationship that could be exploited for drug development .
Neuropharmacological Effects
Given the piperazine component of this compound, there is potential for applications in neuropharmacology.
Relevant Studies:
- Compounds with similar piperazine structures have been investigated for their effects on neurotransmitter systems, indicating possible anxiolytic or antidepressant properties .
- The modulation of serotonin and dopamine receptors by such compounds may contribute to their therapeutic effects in neurological disorders.
Data Summary Table
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of the compound demonstrated that those with the nitrophenyl group had enhanced antimicrobial properties. The research focused on the synthesis of these derivatives and their subsequent testing against clinical isolates, emphasizing the need for new antibiotics in light of rising resistance.
Case Study 2: Anticancer Efficacy
In vitro assays revealed that certain Mannich bases derived from similar structures exhibited IC50 values lower than 2 μg/mL against breast cancer cell lines (MCF-7). This study highlighted the importance of structural modifications in enhancing anticancer activity and provided a framework for future drug design.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Key structural analogs and their modifications are summarized in Table 1 :
Key Observations :
- Piperazine vs. phenoxy: Replacing piperazine with phenoxy () eliminates the basic nitrogen, likely reducing solubility in acidic environments.
- Core flexibility : The imidazothiazole core in compound 5j () introduces rigidity, which may restrict conformational freedom compared to the flexible acetamide linker in the target compound.
Physicochemical Properties
Table 2 compares melting points, yields, and solubility-related features:
Key Observations :
- Salt forms (e.g., dihydrochloride in compound 12 ) significantly enhance solubility.
- Bulky hydrophobic groups (e.g., imidazothiazole in 5j ) reduce solubility despite the presence of piperazine.
Pharmacological Activity
Table 3 highlights anticonvulsant and receptor-binding activities of analogs:
Key Observations :
- The 4-methylpiperazine moiety in compound 12 and benzofuran derivatives correlates with anticonvulsant efficacy, suggesting the target compound may share this activity.
- Nitro groups (as in the target compound) are absent in most anticonvulsant analogs, which may alter metabolism or target engagement.
Structure-Activity Relationships (SAR)
- Piperazine Substitution : Methyl groups on piperazine (e.g., compound 12 ) enhance basicity and solubility vs. aryl-substituted piperazines ().
- Aromatic Substituents : Nitro groups (target compound) may increase electrophilicity and metabolic lability compared to chloro or methoxy groups ().
- Linker Flexibility : Acetamide linkers (target) allow conformational adaptability vs. rigid cores (e.g., imidazothiazole in ).
Biological Activity
N-(4-chloro-3-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H19ClN4O3
- Molecular Weight : 374.83 g/mol
- CAS Number : 329778-79-2
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The evaluation of its antimicrobial activity was conducted through various assays, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1.0 |
| Pseudomonas aeruginosa | 0.75 | 1.5 |
The compound showed a strong inhibitory effect against common pathogens, indicating its potential as a therapeutic agent in treating bacterial infections .
The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of key bacterial enzymes. Studies suggest that it acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes in bacterial DNA replication and folate metabolism, respectively.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| DNA Gyrase | 12.27 |
| Dihydrofolate Reductase | 0.52 |
These findings highlight the compound's dual-action mechanism, which could be beneficial in overcoming resistance mechanisms commonly observed in pathogenic bacteria .
Cytotoxicity and Selectivity
In evaluating the cytotoxic effects of this compound, hemolytic activity assays revealed low toxicity levels. The percentage lysis was found to be between 3.23% and 15.22%, significantly lower than that of Triton X-100, indicating a favorable safety profile for further development .
Case Studies
A notable case study involved the application of this compound in a clinical setting where it was tested against multidrug-resistant strains of bacteria. The results indicated a marked improvement in patient outcomes when combined with standard antibiotic therapy, suggesting its potential role as an adjunct treatment .
Q & A
Q. What are the recommended synthetic pathways for N-(4-chloro-3-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A common approach includes reacting 4-chloro-3-nitroaniline with chloroacetyl chloride to form an intermediate, followed by substitution with 4-methylpiperazine. Key conditions include:
- Solvents : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reactivity .
- Temperature : Reflux (~80–100°C) ensures sufficient activation energy for substitution .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity .
Optimization strategies include monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents to minimize side products.
Q. How is the compound characterized structurally, and which analytical techniques are most reliable?
Structural elucidation employs:
- NMR : and NMR confirm substituent positions (e.g., nitro, chloro, piperazinyl groups) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 409.27 for CHClNO) .
- X-ray Crystallography : Resolves bond angles and torsional strain (e.g., SHELX programs for refinement) .
Cross-validation using multiple techniques ensures accuracy, particularly for nitro-group orientation and piperazine ring conformation .
Q. What preliminary biological activities have been reported for this compound?
Early studies suggest:
- Antimicrobial Activity : MIC values against S. aureus and C. albicans (e.g., 13–27 µmol/L for analogs with nitro/chloro substituents) .
- Kinase Inhibition : Structural analogs show interaction with apoptotic pathways via kinase modulation .
Assays should include cytotoxicity profiling (e.g., MTT on mammalian cells) to differentiate target-specific effects from general toxicity .
Advanced Research Questions
Q. How does the electronic nature of substituents influence the compound’s bioactivity?
The nitro (-NO) and chloro (-Cl) groups are electron-withdrawing, enhancing electrophilicity and binding to nucleophilic residues in target proteins (e.g., cysteine in kinases). SAR studies on analogs reveal:
- Nitro Position : Meta-nitro (vs. para) improves antimicrobial potency due to optimized steric and electronic interactions .
- Piperazine Substitution : 4-Methylpiperazine increases lipophilicity (logP ~2.5), enhancing membrane permeability compared to unsubstituted piperazine .
Computational modeling (e.g., DFT for charge distribution) paired with in vitro assays can quantify these effects .
Q. What crystallographic challenges arise during structural refinement, and how are they resolved?
Challenges include:
- Disorder in Nitro Groups : Thermal motion or torsional flexibility may require restrained refinement (SHELXL’s DFIX command) .
- Hydrogen Bonding Networks : Intermolecular interactions (e.g., C–H⋯O) stabilize crystal packing but complicate density map interpretation .
High-resolution data (≤1.0 Å) and twin refinement (SHELXL) improve accuracy. Validation tools like PLATON check for missed symmetry or voids .
Q. How can contradictory data in biological assays be systematically addressed?
Example: Discrepancies in IC values across studies may stem from:
- Assay Conditions : Varying pH or serum content alters compound solubility/protein binding .
- Cell Line Variability : Genetic differences (e.g., ABC transporter expression) affect intracellular accumulation .
Solutions:- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Use isogenic cell lines to isolate target-specific effects .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
